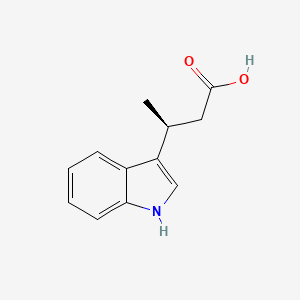![molecular formula C9H18O3 B14143172 Propan-2-yl 3-[(propan-2-yl)oxy]propanoate CAS No. 4220-74-0](/img/structure/B14143172.png)
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is an organic compound with the molecular formula C9H18O3. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate can be synthesized through esterification. The reaction involves the condensation of propan-2-ol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
化学反応の分析
Types of Reactions
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its constituent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Propan-2-ol and 3-hydroxypropanoic acid.
Reduction: Propan-2-yl 3-hydroxypropanoate.
Transesterification: A new ester and alcohol depending on the reacting alcohol.
科学的研究の応用
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of propan-2-yl 3-[(propan-2-yl)oxy]propanoate primarily involves its hydrolysis to release propan-2-ol and 3-hydroxypropanoic acid. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process releases the constituent alcohol and acid, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Propan-2-yl acetate: An ester formed from propan-2-ol and acetic acid.
Propan-2-yl butanoate: An ester formed from propan-2-ol and butanoic acid.
Propan-2-yl propanoate: An ester formed from propan-2-ol and propanoic acid.
Uniqueness
Propan-2-yl 3-[(propan-2-yl)oxy]propanoate is unique due to its specific ester linkage involving 3-hydroxypropanoic acid. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo hydrolysis and release biologically active components also adds to its versatility in scientific research and industrial applications.
特性
CAS番号 |
4220-74-0 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
propan-2-yl 3-propan-2-yloxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-7(2)11-6-5-9(10)12-8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
KKIHPJWQDHMAFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)


![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
